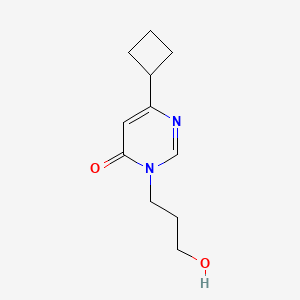![molecular formula C18H26N2O3 B6637112 N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide](/img/structure/B6637112.png)
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide, also known as BMS-986177, is a novel small molecule drug compound that has been developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide exerts its anti-inflammatory effects by selectively inhibiting the activity of the enzyme Bruton's tyrosine kinase (BTK) and the cytokine interleukin-2-inducible T-cell kinase (ITK). Both of these targets are involved in the activation of immune cells, which play a key role in the inflammatory response. By inhibiting their activity, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-inflammatory effects in various animal models of inflammatory diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-6, and IL-17, and to inhibit the activation of immune cells, such as T-cells and B-cells. These effects have been shown to translate into significant improvements in disease symptoms and pathology.
実験室実験の利点と制限
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide has several advantages as a research tool, including its potency, selectivity, and specificity. The compound has been shown to have a high affinity for its targets, BTK and ITK, and to selectively inhibit their activity without affecting other enzymes or proteins. However, like any other research tool, this compound has limitations, including its cost, availability, and potential off-target effects. Researchers should carefully consider these factors when designing experiments using this compound.
将来の方向性
There are several potential future directions for research on N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in the inflammatory response. Another area of interest is the investigation of the long-term safety and efficacy of this compound in clinical trials. Finally, the development of new analogs and derivatives of this compound could lead to the discovery of even more potent and selective compounds for the treatment of inflammatory diseases.
合成法
The synthesis of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide involves a multi-step process that includes the reaction of several chemical intermediates. The final product is obtained through a series of purification steps, including crystallization and chromatography. The synthesis process has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to have potent anti-inflammatory effects, which are mediated by its ability to inhibit the activity of specific enzymes and cytokines that play a key role in the inflammatory response.
特性
IUPAC Name |
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17-9-16(10-19-18(22)15-7-4-8-23-13-15)20(12-17)11-14-5-2-1-3-6-14/h1-3,5-6,15-17,21H,4,7-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKLIYGRJMJAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NCC2CC(CN2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)
![[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol](/img/structure/B6637083.png)

![2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide](/img/structure/B6637093.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
![4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637102.png)
![(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B6637109.png)
![7-[3-[(2-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6637116.png)
![2-(Benzimidazol-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B6637137.png)